2-(N-Benzylbenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide

Catalog No.
S12083254
CAS No.
M.F
C27H24N2O4S
M. Wt
472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(N-Benzylbenzenesulfonamido)-N-(4-phenoxyphenyl)...

Product Name

2-(N-Benzylbenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(4-phenoxyphenyl)acetamide

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C27H24N2O4S/c30-27(28-23-16-18-25(19-17-23)33-24-12-6-2-7-13-24)21-29(20-22-10-4-1-5-11-22)34(31,32)26-14-8-3-9-15-26/h1-19H,20-21H2,(H,28,30)

InChI Key

WFDLOKDUNYLEAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

The compound 2-(N-Benzylbenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide is a complex organic molecule characterized by its unique structural features, which include a benzyl group, a benzenesulfonamide moiety, and a phenoxyphenyl group. This compound's molecular formula is C24H26N2O3SC_{24}H_{26}N_{2}O_{3}S, and it has a molecular weight of approximately 414.54 g/mol. The presence of these functional groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Typical of amides and sulfonamides. Key reaction types include:

  • Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding amine and carboxylic acid.
  • Reduction: The sulfonamide group can be reduced under specific conditions to form sulfinamides or sulfides.
  • Substitution Reactions: The phenoxy group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common reagents for these reactions include acids, bases, and reducing agents such as lithium aluminum hydride for reductions.

Preliminary studies suggest that 2-(N-Benzylbenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide may exhibit significant biological activity, particularly in antimicrobial and anticancer assays. Its structure allows it to interact with various biological targets, potentially inhibiting specific enzymes or receptors involved in disease pathways. Further research is needed to elucidate its exact mechanisms of action and therapeutic potential.

The synthesis of 2-(N-Benzylbenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide typically involves several steps:

  • Formation of the Benzene Sulfonamide: A benzene sulfonamide is synthesized by reacting benzene sulfonic acid with an appropriate amine.
  • Coupling Reaction: The sulfonamide is then reacted with benzyl chloride to form the N-benzyl derivative.
  • Acetamide Formation: Finally, the N-benzylbenzenesulfonamide is reacted with 4-phenoxyphenylacetic acid or its derivative to yield the final product.

The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.

This compound has potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Chemical Biology: In studies investigating the interactions between small molecules and biological macromolecules.
  • Material Science: As a precursor for synthesizing novel materials with specific properties due to its unique functional groups.

Interaction studies involving 2-(N-Benzylbenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are employed to assess how this compound interacts with proteins or enzymes. Understanding these interactions can provide insights into its mechanism of action and inform further drug design efforts.

Several compounds share structural similarities with 2-(N-Benzylbenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide, including:

  • N-(4-Phenoxyphenyl)acetamide
  • Benzene sulfonamide derivatives
  • Phenoxyacetic acid derivatives

Uniqueness

The uniqueness of 2-(N-Benzylbenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide lies in its combination of a sulfonamide group with an acetamide structure, providing distinct chemical properties that may enhance its biological activity compared to similar compounds. This structural diversity may lead to different pharmacological profiles, making it an interesting candidate for further research in drug development.

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

472.14567842 g/mol

Monoisotopic Mass

472.14567842 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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